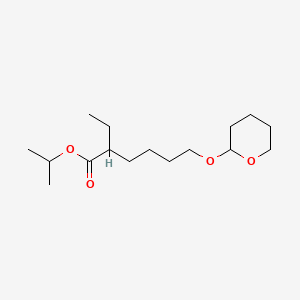

Propan-2-yl 2-ethyl-6-(oxan-2-yloxy)hexanoate

Descripción

Propan-2-yl 2-ethyl-6-(oxan-2-yloxy)hexanoate is a structurally complex ester derived from hexanoic acid. Its molecular formula is C₁₆H₃₀O₄, with a molecular weight of 286.41 g/mol. The compound features two key substituents:

- 2-ethyl group: A branching point on the hexanoate chain.

- 6-(oxan-2-yloxy) group: A tetrahydropyran (oxane) ring attached via an ether linkage at the sixth carbon.

Propiedades

IUPAC Name |

propan-2-yl 2-ethyl-6-(oxan-2-yloxy)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c1-4-14(16(17)20-13(2)3)9-5-7-11-18-15-10-6-8-12-19-15/h13-15H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICKYRZOKCFSNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCCOC1CCCCO1)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Propan-2-yl 2-ethyl-6-(oxan-2-yloxy)hexanoate is an organic compound characterized by a complex molecular structure that includes a propan-2-yl group, an ethyl group, and a hexanoate moiety. The chemical formula for this compound is , with a molecular weight of approximately 286.407 g/mol. The presence of the oxan-2-yloxy group indicates that it contains an oxane (tetrahydrofuran) ring, contributing to its unique properties and potential applications in pharmaceuticals and materials science.

Chemical Structure

The structural features of propan-2-yl 2-ethyl-6-(oxan-2-yloxy)hexanoate can be summarized as follows:

| Component | Description |

|---|---|

| Propan-2-yl Group | Provides hydrophobic characteristics |

| Ethyl Group | Contributes to the overall lipophilicity |

| Hexanoate Moiety | Enhances solubility and stability |

| Oxan-2-yloxy Group | Imparts unique reactivity and properties |

Biological Activity

Research on the biological activity of propan-2-yl 2-ethyl-6-(oxan-2-yloxy)hexanoate is currently limited. However, compounds with similar structures often exhibit notable pharmacological properties. Here are some potential biological activities inferred from related compounds:

- Antimicrobial Activity : Similar structures have shown effectiveness against various bacterial strains.

- Anti-inflammatory Properties : Some derivatives exhibit the ability to modulate inflammatory pathways.

- Antitumor Effects : Certain analogs have been investigated for their potential in cancer treatment due to their ability to inhibit tumor growth.

Case Studies and Research Findings

While specific studies on propan-2-yl 2-ethyl-6-(oxan-2-yloxy)hexanoate are scarce, research into structurally related compounds provides valuable insights:

Case Study 1: Antimicrobial Properties

A study on ethyl 2-acetyl-6-(oxan-2-yloxy)hexanoate demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that the oxane ring may play a crucial role in enhancing membrane permeability.

Case Study 2: Anti-inflammatory Mechanisms

Research involving isopropyl 2-methyl-6-(oxan-2-yloxy)hexanoate revealed its ability to reduce pro-inflammatory cytokines in vitro, indicating a potential pathway for therapeutic applications in inflammatory diseases.

Case Study 3: Antitumor Activity

Studies on related compounds have shown promising results in inhibiting cancer cell proliferation, particularly in solid tumors. For instance, derivatives similar to propan-2-yl 2-ethyl-6-(oxan-2-yloxy)hexanoate have been tested in preclinical models for their efficacy against non-small cell lung cancer .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to other hexanoate esters with varying alcohol moieties or substituents (Table 1).

Table 1: Key Properties of Propan-2-yl 2-ethyl-6-(oxan-2-yloxy)hexanoate and Analogues

Key Observations:

The oxane ring enhances hydrophilicity and may improve solubility in polar solvents, unlike purely aliphatic esters (e.g., isopropyl hexanoate) .

Functional Group Influence: Allyl hexanoate’s alkene group enables polymerization or oxidation reactions, whereas the target compound’s ether linkage offers stability against nucleophilic attack . Mono(2-ethyl-6-(tetrahydropyranoxy)hexyl) Phthalate shares the oxane substituent but incorporates a phthalate diester, increasing rigidity and molecular weight .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated based on molecular weight and substituent effects.

Key Findings:

- The oxane group in the target compound likely increases its boiling point compared to simpler esters due to enhanced intermolecular forces (e.g., dipole-dipole interactions) .

- Ethyl hexanoate and isopropyl hexanoate are widely used in food and fragrance industries due to their low molecular weights and volatile nature .

- Allyl hexanoate’s reactivity limits its stability but makes it valuable in polymer chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.